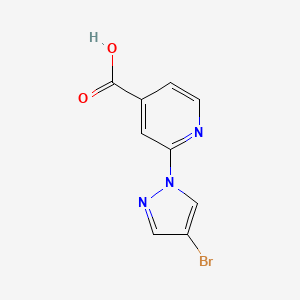
2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid
Descripción general
Descripción
2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid (2-BPI) is an organic compound that has been used for a variety of scientific research applications. It is a derivative of isonicotinic acid, a compound found in many plants and animals, and is used as a building block in the synthesis of a variety of molecules. 2-BPI has been studied extensively in the past few decades and is being used in various fields of research, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
The compound has been a precursor in the synthesis of complex molecules, particularly tridentate ligands for transition metals. J. Elhaïk and colleagues (2007) described the synthesis routes leading to 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine from 2,6-dihydroxy-isonicotinic acid, showcasing the compound's role in forming new derivatives for transition metal coordination Elhaïk et al., 2007.
Development of Luminescent Materials
In the realm of luminescent materials, isonicotinic acid derivatives have been utilized to construct heteronuclear molecular boxes with interesting luminescent and magnetic properties. B. Tzeng et al. (2021) reported the formation of supramolecular structures with Re(I)-Cu(II) displaying notable luminescence, demonstrating the potential of related compounds in optical applications Tzeng et al., 2021.
Creation of Metal-Organic Frameworks (MOFs)
Additionally, the compound has been integral in the synthesis of metal-organic frameworks. For instance, 3,5-pyrazoledicarboxylic acid, a related compound, was used by J. Xia and colleagues (2007) to assemble a series of lanthanide-based coordination polymers. These polymers exhibited varying structural dimensions due to the lanthanide contraction effect, suggesting the versatility of such compounds in constructing MOFs with diverse properties Xia et al., 2007.
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-4-12-13(5-7)8-3-6(9(14)15)1-2-11-8/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHJKIOPBQHPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



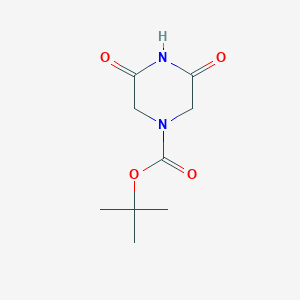
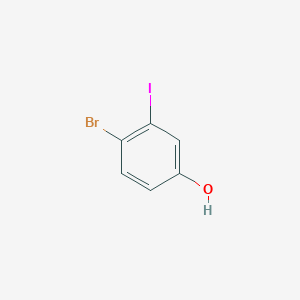
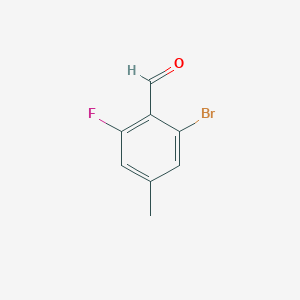


![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)
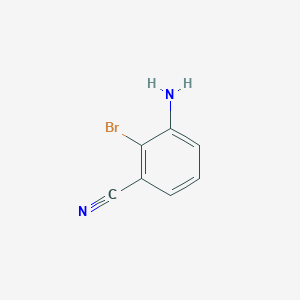
![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)
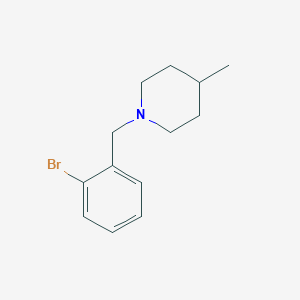
![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)


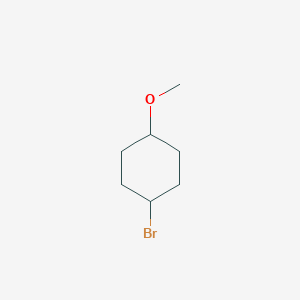
![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)